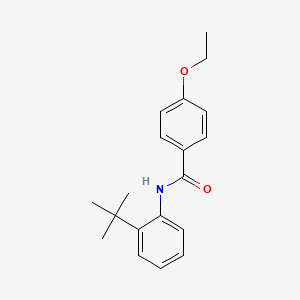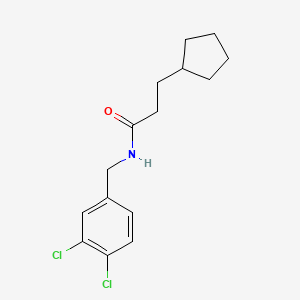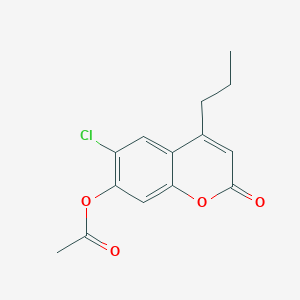
N-(2-tert-butylphenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-4-ethoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(2-tert-butylphenyl)-4-ethoxybenzamide targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that is used by cancer cells for energy and growth. By inhibiting glutaminase activity, N-(2-tert-butylphenyl)-4-ethoxybenzamide disrupts the cancer cell's ability to use glutamine, leading to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-ethoxybenzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-tert-butylphenyl)-4-ethoxybenzamide has also been shown to affect the metabolism of other amino acids, such as serine and glycine, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-tert-butylphenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, N-(2-tert-butylphenyl)-4-ethoxybenzamide has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research on N-(2-tert-butylphenyl)-4-ethoxybenzamide. One area of focus is the development of more potent glutaminase inhibitors that can be used at lower concentrations. Another area of focus is the identification of biomarkers that can predict which cancer patients will respond best to N-(2-tert-butylphenyl)-4-ethoxybenzamide treatment. Additionally, there is ongoing research into the potential use of N-(2-tert-butylphenyl)-4-ethoxybenzamide in combination with other cancer treatments to improve efficacy and reduce side effects.
Métodos De Síntesis
N-(2-tert-butylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenylamine with 4-ethoxybenzoyl chloride, followed by several purification and isolation steps. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-4-ethoxybenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and tumor growth. N-(2-tert-butylphenyl)-4-ethoxybenzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-22-15-12-10-14(11-13-15)18(21)20-17-9-7-6-8-16(17)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXHWQXPZSEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)





![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
